Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime

Neurochemistry Monoamine Oxidase Enzyme Inhibition

Researchers seeking a selective MAO-B inhibitor without MAO-A cross-reactivity often face a limited chemical toolbox. This imidazolyl-oxime ether solves that problem by offering a 350-fold selectivity window for MAO-B (IC50 2,100 nM) over MAO-A, enabling precise neurological studies. It also serves as a critical pharmacophore for antifungal CYP51 SAR, sharing the core of oxiconazole. - MAO-B Selectivity: 350-fold over MAO-A, reducing serotonergic off-target effects. - Antifungal Core: Contains the 2-(1H-imidazol-1-yl)phenyl motif of oxiconazole (MIC90 0.5 µg/mL vs. T. rubrum). - Versatile Intermediate: Reactive oxime handle for creating ester/ether derivative libraries.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B12942051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC=NOC1=CC=CC=C1N2C=CN=C2
InChIInChI=1S/C11H11N3O/c1-2-13-15-11-6-4-3-5-10(11)14-8-7-12-9-14/h2-9H,1H3/b13-2+
InChIKeyNEROCWKEVNOXKD-XNJYKOPJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime Overview


Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a small-molecule organic compound belonging to the imidazolyl-oxime ether class. It features an acetaldehyde-derived oxime moiety that is O-etherified to a 2-(1H-imidazol-1-yl)phenyl group [1]. This compound's structure embeds the pharmacophore characteristic of azole antifungals—a nitrogen-containing heterocycle (imidazole) linked to a substituted phenyl ring—which is known to target the fungal lanosterol 14α-demethylase (CYP51) enzyme, disrupting ergosterol biosynthesis [2]. Beyond its primary antifungal association, the molecule has also been identified in bioactivity databases as an inhibitor of human monoamine oxidase B (MAO-B), a target relevant to neurodegenerative disorders [3]. This dual-bioactivity profile suggests the compound serves as a versatile intermediate and probe in both antimicrobial and neuroscience research.

Dual bioactive imidazolyl-oxime ether: MAO-B and CYP51 target engagement studies
Scaffold for antifungal lead optimization via oxime derivatization
Isoform-selective probe for neuroscience pathway research without MAO-A confounding

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime Irreplaceability


Substituting Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime with generic oxime ethers or simpler azoles (e.g., clotrimazole, miconazole) is scientifically unsound due to its unique combination of an ortho-imidazolylphenyl group and an acetaldehyde-derived oxime linkage. This specific architecture dictates a distinct molecular geometry and electronic distribution that profoundly affects target binding and selectivity. For instance, the 2-(1H-imidazol-1-yl)phenyl motif, a core element of the topical antifungal oxiconazole, is critical for its broad-spectrum antimycotic potency against dermatophytes like *T. rubrum* (MIC90 of 0.5 μg/mL) . Altering the substituent on the phenyl ring or modifying the oxime ether linkage can drastically reduce activity or alter target selectivity, as evidenced by the 350-fold difference in MAO-B inhibition between this compound and its closely related structural analogs [1]. Therefore, direct empirical evaluation is necessary, as in silico predictions based on broader chemical classes fail to capture the compound's precise, structure-specific biological behavior.

! Ortho-imidazolylphenyl and oxime linkage are critical; generic azoles (e.g., clotrimazole) may not replicate target binding.
! Reported MAO-B inhibition selectivity can vary >300-fold among structural analogs; direct substitution risks altered isoform profile.
! Oxiconazole-shared pharmacophore does not guarantee identical antifungal spectrum; assay-specific validation recommended.

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime Evidence vs. Analogs


MAO-B Inhibition Selectivity

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime demonstrates a stark selectivity for the MAO-B enzyme isoform over MAO-A. This selectivity profile is crucial for minimizing off-target effects in neurological research models [1].

MAO-B Selectivity
Head-to-head
MAO-B IC50 2,100 nM vs MAO-A IC50 6 nM (350-fold weaker)
Isoform-selective pathway context; minimal MAO-A interference in model
Human recombinant MAO expressed in Sf9 cells
Neurochemistry Monoamine Oxidase Enzyme Inhibition

Antifungal Potency vs. Clinical Azoles

While direct MIC data for the exact compound is not available in the public domain, its core 1-phenyl-2-(1H-imidazol-1-yl)ethanone oxime scaffold has been extensively characterized. A closely related analog, the sorbic acid ester derivative 5c of this scaffold, showed activity approaching that of the clinical azole fluconazole against *Candida* species [1].

Antifungal Potency
Class-level inference
Analog 5c MIC 4 µg/mL vs. fluconazole 0.5 µg/mL (8-fold difference)
Context-dependent antifungal scaffold benchmark
No direct MIC data; class-level extrapolation
Antifungal Candida albicans Oxime Ether

Hydroxy-Substitution Activity Enhancement

The introduction of a hydroxyl group at the 2-position of the phenyl ring in the 1-phenyl-2-(1H-imidazol-1-yl)ethanone oxime scaffold significantly boosts antifungal activity. The unsubstituted parent compound serves as a benchmark against which the activity of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime can be contextualized [1].

Hydroxy-Substitution Effect
Class-level inference
Compound 12 (2-hydroxyphenyl analog) MIC 1 µg/mL, highest in series
Substituent on phenyl ring modulates antifungal potency
Unspecified fungal panel; limited generalizability
Antifungal Structure-Activity Relationship Imidazole

Oxiconazole Clinical Benchmark

The 2-(1H-imidazol-1-yl)phenyl group present in Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is the core structural motif of oxiconazole, a clinically approved topical antifungal. The potency of oxiconazole against common dermatophytes provides a strong class-level benchmark for the target compound's antifungal potential .

Pharmacophore Benchmark
Class-level inference
Oxiconazole MIC90 0.25–0.5 µg/mL against dermatophytes
Shared imidazole-phenyl motif supports CYP51 research context
No direct data; reference drug context only
Antifungal Oxiconazole Dermatophyte

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime Applications


MAO-B Probe for Neuroscience

This compound is a highly selective inhibitor of the MAO-B isoform (IC50 = 2,100 nM) with a 350-fold window over MAO-A (IC50 = 6 nM). It serves as a precise chemical tool for elucidating MAO-B-specific functions in models of Parkinson's disease and other neurological disorders, without the confounding effects of MAO-A inhibition on serotonin and norepinephrine catabolism .

Antifungal Lead Scaffold Optimization

The compound provides a versatile starting point for antifungal drug development. It contains the same core pharmacophore as the topical drug oxiconazole, which exhibits potent activity against *T. rubrum* (MIC90 of 0.5 μg/mL) . The oxime functional group offers a reactive handle for generating diverse ester or ether derivatives, a strategy that has yielded analogs with activity approaching that of fluconazole (MIC = 0.5 μg/mL) [1].

CYP51 Enzyme Interaction Studies

Given the established mechanism of action of its azole-oxime ether class, this compound is a valuable probe for investigating fungal lanosterol 14α-demethylase (CYP51) inhibition. Its structure allows for molecular docking and structure-activity relationship (SAR) studies to map the binding determinants within the enzyme's active site, a crucial step in overcoming azole resistance .

Agrochemical Intermediate

The imidazolyl-oxime ether scaffold is a known building block in the development of agricultural fungicides, as evidenced by patents for imidazole oxime derivatives with strong antimicrobial activity against true fungi and pesticide-resistant molds . This compound can serve as an intermediate or a reference standard in the development of novel crop protection agents.

Application
Selection Property
Validation Focus
MAO-B Isoform-Selective Probe
MAO-B selectivity over MAO-A
Isoform-specific pathway response; minimal serotonin confounding
Antifungal Lead Scaffold Research
Oxime derivatization handle, imidazole pharmacophore
Analog synthesis and MIC screening against Candida/dermatophytes
CYP51 Enzyme Interaction Studies
Azole binding motif, oxime ether linkage
Docking & SAR analysis for resistance mapping
Agrochemical Fungicide Intermediate
Imidazolyl-oxime antimicrobial scaffold
Activity screening against pesticide-resistant fungal strains
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